molecular formula C15H15N3O B2627065 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone CAS No. 1448078-39-4

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone

Cat. No.: B2627065
CAS No.: 1448078-39-4
M. Wt: 253.305
InChI Key: FKSYPASRODELCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core fused with a tolyl group

Preparation Methods

The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tolyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone can be compared with other heterocyclic compounds, such as:

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-3-2-4-12(5-11)6-15(19)18-8-13-7-16-10-17-14(13)9-18/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSYPASRODELCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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